molecular formula C10H13F2NO B15096547 2-(2,6-Difluorophenyl)-2-ethoxyethanamine

2-(2,6-Difluorophenyl)-2-ethoxyethanamine

Cat. No.: B15096547
M. Wt: 201.21 g/mol
InChI Key: CDWMFUZPBOWILT-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-ethoxyethanamine: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-ethoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and ethoxyethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-ethoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-ethoxyethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-ethoxyethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • 2,6-Difluorophenylacetic acid

Uniqueness

2-(2,6-Difluorophenyl)-2-ethoxyethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-ethoxyethanamine

InChI

InChI=1S/C10H13F2NO/c1-2-14-9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,2,6,13H2,1H3

InChI Key

CDWMFUZPBOWILT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=C(C=CC=C1F)F

Origin of Product

United States

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